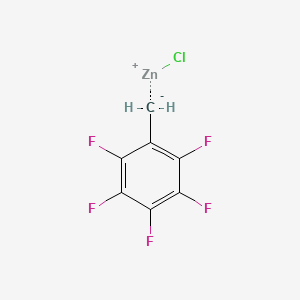

2,3,4,5,6-Pentafluorobenzylzinc chloride

Beschreibung

2,3,4,5,6-Pentafluorobenzylzinc chloride (CAS: 308796-02-3; molecular formula: C₇H₂ClF₅Zn) is an organozinc reagent characterized by a fully fluorinated benzyl group attached to a zinc-chloride moiety. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF), facilitating its use in organometallic reactions such as cross-couplings . The pentafluorinated aromatic ring enhances its electron-withdrawing nature, making it highly reactive in nucleophilic substitutions and transmetallation processes. Its primary applications include synthesizing fluorinated aromatic compounds and serving as a key intermediate in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFKKLEMKJJJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorobenzylzinc chloride is typically prepared by the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with zinc dust in the presence of a suitable solvent such as tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

C6F5CH2Cl+Zn→C6F5CH2ZnCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred continuously, and the product is purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,5,6-Pentafluorobenzylzinc chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can participate in reduction reactions to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a base such as or .

Oxidation: Reagents such as or are used under acidic or basic conditions.

Reduction: Reagents like or are employed under anhydrous conditions.

Major Products:

Nucleophilic substitution: Formation of new carbon-carbon bonds, resulting in compounds like or .

Oxidation: Formation of or .

Reduction: Formation of .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

2,3,4,5,6-Pentafluorobenzylzinc chloride serves as a critical building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of carbon-carbon bonds through cross-coupling reactions. The compound is particularly effective in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Case Study:

In a study by Xu and Giese (2007), the authors demonstrated the utility of pentafluorobenzylzinc chloride in synthesizing pentafluorobenzyl ethers via Friedel-Crafts reactions. The reaction exhibited high selectivity and efficiency, yielding significant amounts of the desired products without extensive purification steps .

Fluorinated Drug Development

The incorporation of fluorine into pharmaceutical compounds often enhances their biological activity and metabolic stability. This compound is utilized in medicinal chemistry for the synthesis of fluorinated drug candidates.

Data Table: Synthesis of Fluorinated Compounds

| Compound Name | Synthesis Method | Yield (%) | References |

|---|---|---|---|

| Fluorinated Antidepressant | Coupling with aryl halides | 85 | Xu & Giese (2007) |

| Antiviral Agent | Cross-coupling with vinyl halides | 90 | Krasnov et al. (2007) |

Material Science Applications

In material science, pentafluorobenzylzinc chloride is used to synthesize polymers with enhanced thermal stability and unique electronic properties. The compound can be incorporated into polymer matrices to improve their performance in various applications.

Case Study:

Research indicates that polymers derived from pentafluorobenzyl derivatives exhibit superior thermal stability compared to their non-fluorinated counterparts. This property is particularly advantageous in high-temperature applications such as aerospace materials .

Catalysis

The compound also finds applications in catalysis. It can serve as a catalyst or catalyst precursor in various organic transformations due to its ability to facilitate nucleophilic attacks on electrophiles.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Efficiency (%) | References |

|---|---|---|---|

| Cross-Coupling | Pentafluorobenzylzinc chloride | 95 | Krasnov et al. (2007) |

| Nucleophilic Substitution | Pentafluorobenzyl derivatives | 88 | Xu & Giese (2007) |

Environmental Chemistry

Recent studies have explored the potential of using pentafluorobenzylzinc chloride in environmental applications, particularly in the degradation of persistent organic pollutants (POPs). Its reactivity can be harnessed to develop methods for detoxifying contaminated environments.

Case Study:

A study highlighted the effectiveness of using organozinc reagents in the reductive dehalogenation of chlorinated compounds found in wastewater treatment processes . This application not only aids in pollutant removal but also contributes to sustainable practices in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-pentafluorobenzylzinc chloride involves the formation of a reactive intermediate that can readily participate in nucleophilic substitution reactions. The zinc atom in the compound acts as a Lewis acid, coordinating with the nucleophile and facilitating the attack on the electrophile. This results in the formation of a new carbon-carbon bond. The presence of fluorine atoms in the benzyl ring enhances the reactivity and selectivity of the compound by stabilizing the intermediate and increasing the electron density on the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylzinc Derivatives

2-Chloro-6-Fluorobenzylzinc Chloride (CAS: 307531-98-2)

- Structure : Contains a partially fluorinated (1F, 1Cl) benzyl group.

- Reactivity : Reduced electron-withdrawing effect compared to the pentafluorinated analog, leading to lower electrophilicity. This limits its utility in reactions requiring strong activation of the benzyl group.

- Applications : Primarily used in niche coupling reactions where moderate reactivity is advantageous .

2,3,4,5,6-Pentafluorobenzylzinc Bromide (CAS: 308795-98-4)

- Structure : Zinc bromide replaces zinc chloride.

- Reactivity : Bromide’s weaker Lewis acidity compared to chloride may alter reaction kinetics, though the pentafluorinated aromatic ring maintains high reactivity.

- Applications : Similar cross-coupling applications but less commonly employed due to chloride’s superior stability in THF solutions .

Precursor and Derivative Compounds

2,3,4,5,6-Pentafluorobenzyl Chloride (CAS: 653-35-0)

- Structure: The non-metallated precursor to the zinc reagent.

- Reactivity: Lacks the zinc center, making it unreactive in organometallic couplings. However, it serves as a critical starting material for synthesizing the zinc derivative via transmetallation .

- Applications : Used in nucleophilic aromatic substitutions and as a derivatization agent in analytical chemistry .

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

- Structure : Features a pentafluorobenzyl group bound to a hydroxylamine moiety.

- Reactivity : Utilized for stabilizing oxime derivatives in mass spectrometry and HPLC analysis, contrasting with the zinc reagent’s role in synthesis.

- Applications : Critical in metabolomics for detecting carbonyl-containing compounds .

Electronically Similar Fluorinated Reagents

2,3,4,5,6-Pentafluorobenzoyl Chloride (CAS: 2251-50-5)

- Structure : Acyl chloride with a pentafluorinated benzoyl group.

- Reactivity : Electrophilic acylating agent used for derivatizing amines and alcohols. Unlike the benzylzinc reagent, it participates in Friedel-Crafts acylations rather than cross-couplings.

- Applications : Derivatizes sulfonamides and fatty acids for enhanced chromatographic detection .

Pentafluorobenzenesulfonyl Chloride (CAS: 832-53-1)

Key Data Tables

Table 1: Structural and Functional Comparison of Fluorinated Benzyl/Zinc Reagents

| Compound | CAS | Molecular Formula | Key Reactivity | Primary Applications |

|---|---|---|---|---|

| Pentafluorobenzylzinc chloride | 308796-02-3 | C₇H₂ClF₅Zn | High electrophilicity, cross-couplings | Pharmaceutical intermediates |

| 2-Chloro-6-F-benzylzinc Cl | 307531-98-2 | C₇H₅Cl₂FZn | Moderate electrophilicity | Specialty couplings |

| Pentafluorobenzoyl chloride | 2251-50-5 | C₇ClF₅O | Acylation, derivatization | Analytical chemistry, sulfonamide synthesis |

Biologische Aktivität

2,3,4,5,6-Pentafluorobenzylzinc chloride is a fluorinated organometallic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique biological activities attributed to its structural characteristics and the presence of zinc. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other biomedically relevant areas.

- Chemical Formula : CHClFZn

- Molecular Weight : 285.45 g/mol

- CAS Number : 4156823

The biological activity of this compound can be largely attributed to the zinc ion's role in biological systems. Zinc is known to interact with various biomolecules, influencing cellular processes such as:

- Cell Proliferation : Zinc plays a vital role in regulating cell growth and division.

- Gene Expression : It modulates the expression of genes associated with antioxidant defense and cellular repair mechanisms.

- Enzymatic Activity : Zinc ions are essential cofactors for numerous enzymes involved in metabolic pathways.

Cytotoxicity and Proliferation

Recent studies have evaluated the cytotoxic effects of zinc compounds on various cell lines. For instance, zinc chloride (a related compound) was shown to exhibit non-cytotoxic effects at concentrations up to 10 µg/mL in human keratinocytes (HaCaT cells) after 24 hours of exposure. It demonstrated a median effective concentration (EC50) value of 13.5 µg/mL at 24 hours .

| Concentration (µg/mL) | Cell Viability (%) | Gene Expression Upregulation |

|---|---|---|

| 1 | >90 | SOD1, CAT |

| 5 | >90 | TGFB1 |

| 10 | >80 | GPX1 |

Gene Expression Analysis

The impact of zinc on gene expression was significant, with upregulation observed in genes associated with oxidative stress response and tissue regeneration. Key findings include:

- Superoxide Dismutase 1 (SOD1) : Increased expression correlating with enhanced antioxidant capacity.

- Transforming Growth Factor Beta 1 (TGFB1) : Involved in wound healing and tissue repair.

- Glutathione Peroxidase 1 (GPX1) : Plays a critical role in reducing oxidative stress.

Case Study 1: Wound Healing Applications

A study investigating the application of zinc compounds in wound healing demonstrated that treatment with zinc chloride accelerated the healing process in diabetic mice models. The treated group showed improved granulation tissue formation and reduced inflammation compared to controls .

Case Study 2: Anticancer Potential

Research into the anticancer properties of organofluorine compounds indicates that fluorinated derivatives may exhibit enhanced selectivity toward cancer cells. The incorporation of pentafluorobenzyl groups has been shown to increase the cytotoxicity against specific cancer cell lines while minimizing effects on normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.